![molecular formula C17H17N5O2 B7536925 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide, also known as PTB, is a compound that has been gaining attention in the scientific community due to its potential applications in research. PTB is a tetrazole-based compound that has been synthesized using various methods.
科学的研究の応用
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been used in various scientific research studies, including the investigation of its anticonvulsant, analgesic, and anti-inflammatory properties. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been studied for its potential use as an anticancer agent.
作用機序
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide exerts its effects through the modulation of various signaling pathways. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to have various biochemical and physiological effects. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to reduce inflammation and pain in animal models of inflammation. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to have anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has several advantages for use in lab experiments. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide is a relatively stable compound that can be easily synthesized using various methods. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been shown to have low toxicity and few side effects, making it a safe compound to use in lab experiments. However, 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
For 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide research include investigating its potential therapeutic applications for neurodegenerative diseases and cancer, and developing more efficient synthesis methods for the compound.
合成法
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been synthesized using various methods, including the reaction of 4-phenoxybutyric acid with 4-aminophenyltetrazole, followed by acylation with acyl chloride. Another method involves the reaction of 4-phenoxybutyric acid with 4-aminophenyltetrazole, followed by esterification with butanoyl chloride. The synthesis of 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(7-4-12-24-16-5-2-1-3-6-16)19-14-8-10-15(11-9-14)22-13-18-20-21-22/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSKIFUSLRGARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)

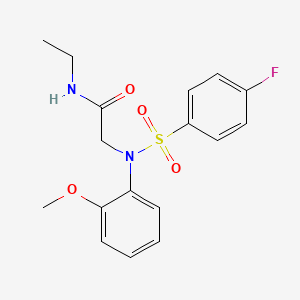

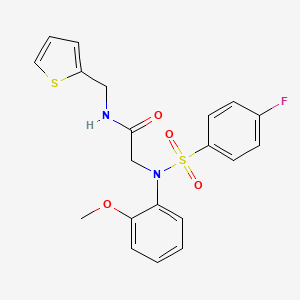
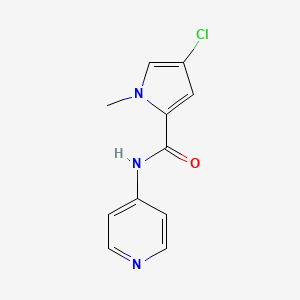
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
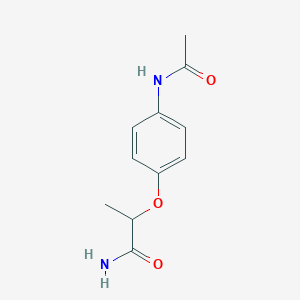
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
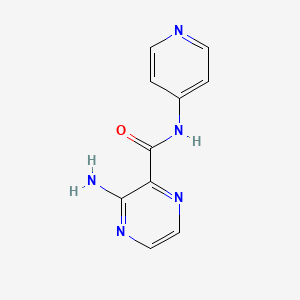
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)

